N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine
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Overview
Description
N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine is a compound with a unique structure that includes a cyclopentene ring, a prop-2-en-1-yl group, and a butan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine typically involves the reaction of cyclopent-1-en-1-ylmethylamine with prop-2-en-1-yl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Various substituted amines
Scientific Research Applications
N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyclopenten-1-yl)morpholine
- 1-(Cyclopent-2-en-1-yl)propan-2-one
- 2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-
Uniqueness
N-[(Cyclopent-1-en-1-yl)methyl]-N-(prop-2-en-1-yl)butan-1-amine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
651300-34-4 |
---|---|
Molecular Formula |
C13H23N |
Molecular Weight |
193.33 g/mol |
IUPAC Name |
N-(cyclopenten-1-ylmethyl)-N-prop-2-enylbutan-1-amine |
InChI |
InChI=1S/C13H23N/c1-3-5-11-14(10-4-2)12-13-8-6-7-9-13/h4,8H,2-3,5-7,9-12H2,1H3 |
InChI Key |
VELDYHNPVJHWBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC=C)CC1=CCCC1 |
Origin of Product |
United States |
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